![molecular formula C9H12N2O2 B14306660 N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide CAS No. 113104-37-3](/img/structure/B14306660.png)
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide is a chemical compound that features a pyridine ring attached to a methylated amine oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide typically involves the oxidation of a precursor amine. One common method involves the use of hydrogen peroxide or other oxidizing agents to convert the amine to its corresponding N-oxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction will regenerate the original amine.
Applications De Recherche Scientifique
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide has several applications in scientific research:
Mécanisme D'action
The mechanism by which N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-1-oxo-N-[(pyridin-2-yl)methyl]ethan-1-amine N-oxide
- N-Methyl-1-oxo-N-[(pyridin-4-yl)methyl]ethan-1-amine N-oxide
- N-Methyl-1-oxo-N-[(quinolin-3-yl)methyl]ethan-1-amine N-oxide
Uniqueness
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propriétés
Numéro CAS |
113104-37-3 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
N-methyl-1-oxo-N-(pyridin-3-ylmethyl)ethanamine oxide |
InChI |
InChI=1S/C9H12N2O2/c1-8(12)11(2,13)7-9-4-3-5-10-6-9/h3-6H,7H2,1-2H3 |
Clé InChI |
PZWXWCBEZCASJK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[N+](C)(CC1=CN=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
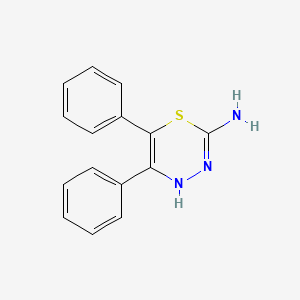
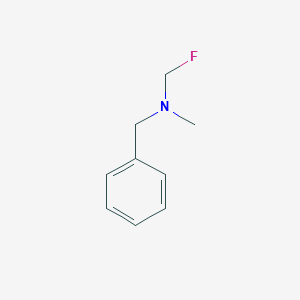
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)

![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
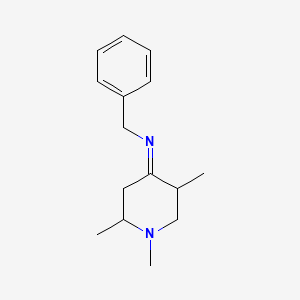
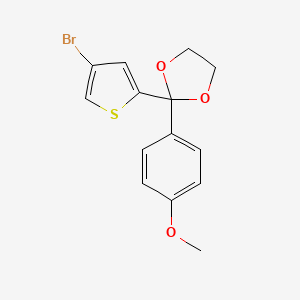
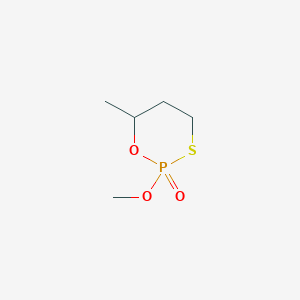

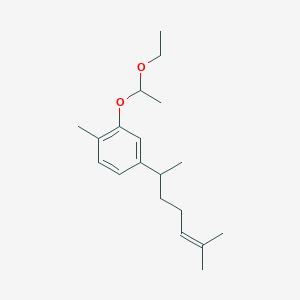
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
